tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans
Description
Structural Overview and IUPAC Nomenclature
The molecular architecture of tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans, comprises a five-membered pyrrolidine ring substituted with methyl groups at positions 3 and 4. A methylene bridge links the pyrrolidine nitrogen to a tert-butoxycarbonyl (Boc) carbamate group, which acts as a protective moiety for amines in synthetic workflows. The trans designation specifies the relative spatial arrangement of the methyl substituents on the pyrrolidine ring, ensuring distinct conformational properties compared to its cis counterpart.
IUPAC Name
The systematic name follows the International Union of Pure and Applied Chemistry guidelines:
tert-butyl N-{[(3R,4S)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate
This nomenclature prioritizes the parent pyrrolidine ring, identifies substituent positions, and specifies absolute stereochemistry using the Cahn-Ingold-Prelog priority rules.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Registry Number | 869292-47-7 |
| SMILES | CC(C)(C)OC(=O)NCC1CNCC1(C)C |
The Boc group (tert-butoxycarbonyl) enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack during synthetic reactions.
Historical Context in Heterocyclic Chemistry Research
The emergence of this compound, coincides with advancements in stereoselective synthesis during the late 20th century. Pyrrolidine derivatives gained prominence due to their prevalence in natural alkaloids and pharmaceutical agents, driving demand for efficient methods to access enantiomerically pure intermediates.
Early synthetic routes relied on classical resolution techniques, but the advent of asymmetric catalysis in the 1990s enabled direct enantioselective construction of pyrrolidine scaffolds. For example, Jacobsen’s thiourea-catalyzed Mannich reactions provided access to chiral pyrrolidines, laying groundwork for later innovations in carbamate protection strategies. The Boc group, introduced by Carpino in 1957, became a cornerstone for amine protection due to its stability under basic conditions and mild deprotection via acidolysis.
Key Milestones
- 1990s : Development of transition-metal-catalyzed cycloadditions for pyrrolidine synthesis.
- 2000s : Integration of enzymatic resolution for stereochemical control in carbamate derivatives.
- 2010s : Application of flow chemistry to optimize Boc protection/deprotection cycles.
These innovations positioned this compound, as a versatile building block for opioid receptor modulators and kinase inhibitors, underscoring its role in modern medicinal chemistry.
Significance of Stereochemical Configuration (Trans Isomer)
The trans configuration of the 3,4-dimethylpyrrolidine moiety imposes distinct conformational restraints that influence molecular recognition and binding affinity. Compared to the cis isomer, the trans arrangement positions methyl groups on opposite faces of the pyrrolidine ring, reducing steric hindrance and enabling optimal alignment with target protein pockets.
Structural Implications
- Ring Puckering : Trans-substituted pyrrolidines adopt envelope conformations that enhance hydrogen-bonding interactions with biological targets.
- Solvent Accessibility : The equatorial orientation of the Boc group in the trans isomer improves solubility in polar aprotic solvents like DMF and DMSO.
Biological Relevance
In receptor-ligand docking studies, trans-configured pyrrolidine carbamates demonstrate superior binding to G protein-coupled receptors (GPCRs) compared to cis analogs. For instance, trans isomers exhibit nanomolar affinity for κ-opioid receptors, whereas cis counterparts show reduced activity due to unfavorable van der Waals interactions.
Synthetic Control
Achieving trans selectivity requires precise reaction conditions:
- Catalytic Asymmetric Hydrogenation : Employing chiral phosphine ligands with [Ru] catalysts to set the stereocenter during pyrrolidine formation.
- Dynamic Kinetic Resolution : Utilizing enzymes like lipase B to differentiate enantiomers in racemic mixtures.
These methods ensure enantiomeric excess (ee) >98%, critical for pharmaceutical applications where stereochemical purity dictates therapeutic efficacy.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-13-7-12(9,5)8-14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-,12+/m1/s1 |
InChI Key |
PLLIFPFHFHXRNX-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@]1(C)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CNCC1(C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans, typically involves:
- Amine Precursor Preparation : Synthesis of (3,4-dimethylpyrrolidin-3-yl)methanamine.
- Boc Protection : Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.
Key Considerations:
- Stereochemical Integrity : The trans configuration is preserved through enantioselective synthesis or selective use of chiral catalysts.
- Catalysts/Solvents : Base catalysts (e.g., DMAP, DIPEA) and polar aprotic solvents (THF, dichloromethane) enhance reaction efficiency.
Method 1: Boc Protection with Boc₂O and DMAP
This method, adapted from general carbamate synthesis protocols, employs Boc₂O and 4-dimethylaminopyridine (DMAP) to facilitate nucleophilic acyl substitution.
Reaction Scheme:
$$
\text{(3,4-Dimethylpyrrolidin-3-yl)methanamine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Target Compound}
$$
Procedure :
Reagents :
- (3,4-Dimethylpyrrolidin-3-yl)methanamine (1.0 equiv).
- Boc₂O (1.4–1.5 equiv).
- DMAP (0.1–0.2 equiv).
- THF (anhydrous).
Conditions :
Workup :
Yield : ~95% (based on analogous pyrazole Boc protection).
Method 2: Boc Protection with PEG-400 as a Catalyst/Solvent
A green chemistry approach replaces traditional solvents with polyethylene glycol (PEG-400), enabling eco-friendly synthesis.
Method 3: Phase-Transfer Catalysis (PTC)
Inspired by lacosamide synthesis, this method employs tetrabutylammonium bromide (TBAB) and KOH for Boc protection under reflux conditions.
Reaction Scheme:
$$
\text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{TBAB, KOH}} \text{Target Compound}
$$
Procedure :
Reagents :
- Amine (1.0 equiv).
- Boc₂O (1.1–1.2 equiv).
- TBAB (0.025–0.2 equiv).
- KOH (1.0 equiv).
Conditions :
Workup :
- Filter precipitate, wash with tert-butyl methyl ether, and dry.
Yield : ~93.1% (reported for analogous Boc-protected serine derivatives).
Comparative Analysis of Methods
Critical Factors in Boc Protection
- Base Selection : DMAP accelerates acylation by deprotonating the amine, while PEG-400 acts as both solvent and catalyst.
- Solvent Polarity : Polar aprotic solvents (THF, DCM) enhance Boc₂O solubility and reaction kinetics.
- Stereochemical Control : The trans configuration is retained if the starting amine is enantiopure. No racemization reported under mild conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted carbamates with different functional groups replacing the original carbamate group.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate has shown promise in drug development due to its interaction with biological targets involved in neurotransmission. Preliminary studies suggest that it may interact with specific receptors and enzymes, potentially influencing neurotransmitter pathways. This interaction could lead to the development of novel therapeutics for neurological disorders.
1.2 Structure-Activity Relationship Studies
The compound's structural features allow for the exploration of structure-activity relationships (SAR). By modifying the substituents on the pyrrolidine ring or altering the carbamate moiety, researchers can assess how these changes affect biological activity and binding affinity to target sites. This approach is crucial for optimizing drug candidates for efficacy and safety.
Biochemical Research
2.1 Enzyme Interaction Studies
Research has indicated that tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate may interact with enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its potential role as an inhibitor or modulator of enzymatic activity, which is valuable for metabolic engineering and therapeutic interventions.
2.2 Neurotransmission Research
Given its structural similarity to known neurotransmitter modulators, this compound may serve as a tool for studying neurotransmission mechanisms. Its effects on synaptic transmission and receptor activation could be explored to understand better the biochemical pathways underlying various neurological conditions.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans and analogous compounds:
| Compound Name | Molecular Formula | Ring Type | Substituents | Stereochemistry | CAS Number | Key Applications |
|---|---|---|---|---|---|---|
| This compound (Target) | C12H24N2O2 | Pyrrolidine (5-membered) | 3,4-dimethyl, trans-configuration | Trans | Not explicitly provided | Pharmaceutical intermediate, kinase inhibitors |
| tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate (Isomer) | C12H24N2O2 | Pyrrolidine | 4,4-dimethyl | Not specified | 869292-47-7 | Lab reagent, small-molecule scaffolds |
| tert-butyl N-(4-methylpiperidin-4-yl)carbamate (Piperidine analog) | C11H22N2O2 | Piperidine (6-membered) | 4-methyl | N/A | 163271-08-7 | API synthesis, conformational studies |
| tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (Piperidine derivative) | C12H24N2O2 | Piperidine | 3,3-dimethyl | N/A | 544443-41-6 | Pharmaceutical intermediate |
| tert-butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (Complex analog) | C22H27ClN2O2 | Pyrrolidine | Benzyl, 4-chlorophenyl | 3S,4R | 1212076-16-8 | Targeted therapeutics, stereospecific SAR |
Structural and Functional Analysis
Ring Size and Substitution Patterns: The target compound’s 5-membered pyrrolidine ring (vs. The 3,4-dimethyl substitution in the trans configuration contrasts with 4,4-dimethyl in the isomer (CAS 869292-47-7), which alters steric hindrance and hydrogen-bonding capabilities .
Stereochemical Impact :
- The trans configuration in the target compound likely improves solubility and metabolic stability compared to cis isomers due to reduced intramolecular interactions .
- In contrast, tert-butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (CAS 1212076-16-8) exhibits a defined 3S,4R stereochemistry, enabling precise interactions in chiral environments .
Biological Relevance :
- Piperidine derivatives (e.g., CAS 544443-41-6) are more lipophilic, favoring blood-brain barrier penetration, whereas pyrrolidine analogs are preferred for peripheral targets .
- The benzyl and chlorophenyl groups in the complex analog (CAS 1212076-16-8) enhance target selectivity in kinase inhibition but reduce synthetic accessibility compared to the simpler dimethyl-substituted target .
Physicochemical Properties
Biological Activity
Tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, commonly referred to as tert-butyl (S)-(4,4-dimethylpyrrolidin-3-yl)carbamate , is a carbamate derivative notable for its unique structure and potential biological activities. This compound features a tert-butyl group linked to a chiral pyrrolidine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- CAS Number : 1861660-19-6
The compound's structure is characterized by a chiral center at the nitrogen atom, which is significant for its interaction with biological targets.
Research indicates that tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate may interact with various biochemical pathways, particularly those involved in neurotransmission and bacterial metabolism. Preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes that could lead to therapeutic applications in neurodegenerative diseases and bacterial infections.
Interaction Studies
Interaction studies have shown that this compound may exhibit:
- Antibacterial Activity : It has been implicated in inhibiting bacterial growth and may serve as a lead compound for developing new antibiotics.
- Neuroprotective Effects : Initial findings suggest it may protect neuronal cells against oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's.
Biological Activity Data
A summary of biological activity studies related to tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate is presented in the table below:
Case Studies
- Antibacterial Potential : In a study examining the efficacy of various carbamate derivatives, tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to its ability to inhibit cell wall synthesis.
- Neuroprotective Properties : A recent investigation into the neuroprotective effects of this compound revealed that it mitigated apoptosis in neuronal cells exposed to amyloid-beta peptides. This suggests its potential role in treating Alzheimer’s disease through multi-target engagement.
Comparative Analysis with Similar Compounds
The following table compares tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Different cyclic amine | Varies; less effective against bacteria |
| Tert-butyl N-{(3R)-5-methylpiperidin-3-yl}carbamate | Variation in chirality | Potentially different binding affinities |
| Tert-butyl N-(1-methylpiperidin-4-yl)carbamate | Altered pharmacological properties | Limited neuroprotective effects |
The unique combination of the pyrrolidine ring and specific substituents in tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate may enhance its biological activity compared to these analogs.
Q & A
Q. How can researchers leverage structural analogs (e.g., tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate) to infer reactivity or toxicity?
- Methodological Answer : Comparative studies using structure-activity relationship (SAR) models highlight substituent effects. For example, replacing methyl with fluorine alters electronic properties and metabolic stability. Toxicity can be inferred from databases like EPA DSSTox or PubChem, which provide hazard data for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
